molecular formula C6H5BrN2O2 B076971 2-Bromo-5-nitroaniline CAS No. 10403-47-1

2-Bromo-5-nitroaniline

Cat. No.: B076971
CAS No.: 10403-47-1
M. Wt: 217.02 g/mol
InChI Key: BAAUCXCLMDAZEL-UHFFFAOYSA-N
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Description

2-Bromo-5-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by bromine and nitro groups at the 2 and 5 positions, respectively. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Scientific Research Applications

2-Bromo-5-nitroaniline has several applications in scientific research:

Safety and Hazards

2-Bromo-5-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroaniline typically involves a multi-step process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Bromo-4-nitroaniline
  • 2-Bromo-5-nitrobenzonitrile
  • 2-Bromo-4-methylaniline
  • 5-Chloro-2-nitroaniline
  • 2-Chloro-4-nitroaniline

Comparison: 2-Bromo-5-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic routes and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

2-bromo-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAUCXCLMDAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146225
Record name 2-Bromo-5-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10403-47-1
Record name 2-Bromo-5-nitroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10403-47-1
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Record name 2-Bromo-5-nitroaniline
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Record name 2-Bromo-5-nitroaniline
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Record name 2-bromo-5-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of 3-nitroaniline (0.5 g, 3.6 mmol) in 10 ml acetic acid added bromine (0.2 ml, 4.0 mmol) and stirred at 0° C. for 1 hour. The solution was filtered after recovering to room temperature to obtain 2-bromo-5-nitrobenzenamine (0.32 g, 40%) as a powder. A solution of 2-bromo-5-nitrobenzenamine (0.4 g, 1.8 mmol), sodium hydroxide (0.14 g, 3.6 mmol) and benzoyl chloride (0.24 ml, 2.0 mmol) in 20 ml THF was stirred for 2 hours in icy water bath. The reaction was quenched and washed with water (3×20 ml). The mixture was dried over anhydrous sodium sulfate. The crude N-(2-bromo-5-nitrophenyl)benzamide (0.3 g, 50%) was obtained after evaporation of the solvents. 1H NMR (500 MHz, CDCl3) δ (ppm) 7.65 (m, 2H), 7.68 (m, 1H), 7.80 (d, J=8.8 Hz, 1H), 7.94 (dd, J=8.8, 2.7 Hz, 1H), 8.00 (m, 2H), 8.62 (s, 1H), 9.55 (d, J=2.7 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 2-bromo-5-nitroaniline yields exclusively the N-benzylated product when reacted with benzyl chloroformate. What is the significance of this finding?

A: The research demonstrates that the presence of electron-withdrawing groups, particularly at the ortho position of the aniline ring, strongly favors the formation of N-benzylated products over N-carbobenzyloxy (CBZ) products in reactions with benzyl chloroformate. [] This selectivity is significant because it provides a synthetic route for specifically obtaining N-benzylated anilines, which are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The study highlights the influence of substituent effects on the reaction pathway, offering insights for predicting and controlling the outcome of similar reactions involving substituted anilines.

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